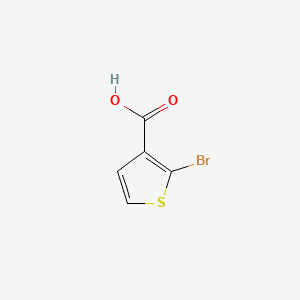

2-Bromo-3-thiophenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSXMPCELBYUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488551 | |

| Record name | 2-Bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24287-95-4 | |

| Record name | 2-Bromo-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

CAS Number: 24287-95-4

This technical guide provides a comprehensive overview of 2-Bromo-3-thiophenecarboxylic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in the modulation of biological pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline powder at room temperature.[1] It is insoluble in water but shows solubility in common organic solvents such as ethanol and dichloromethane.[2] The compound's reactivity is enhanced by the bromine substituent, making it a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 24287-95-4 | [1][3] |

| Molecular Formula | C₅H₃BrO₂S | [1] |

| Molecular Weight | 207.05 g/mol | [1] |

| Melting Point | 170-176 °C | [1] |

| 178-182 °C (lit.) | [3] | |

| Appearance | Light yellow crystalline powder | [1] |

| Off-white to light yellow solid | [2] | |

| Purity | ≥ 97% | |

| ≥ 98% (HPLC) | [1] | |

| pKa | ~3.76 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [2] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.02 (s, 1H, COOH), 7.67 (d, 1H, ArH), 7.36 (d, 1H, ArH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 163.2, 132.5, 130.7, 128.2, 119.0 |

| Mass Spectrometry (ESI) | m/z 206.8 |

Experimental Protocols

Synthesis of this compound from 3-Thiophenecarboxylic acid

This protocol details the synthesis of this compound via the bromination of 3-thiophenecarboxylic acid.

Materials:

-

3-Thiophenecarboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Bromine

-

1M Hydrochloric acid (HCl)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas

Procedure:

-

Add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL) to a pre-oven-dried 100 mL round-bottom flask.

-

Cool the reaction system to -78.0 °C under a nitrogen atmosphere.

-

Slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.

-

Stir the mixture at -78.0 °C for 30 minutes.

-

Add bromine (0.86 mL, 16.4 mmol) dropwise and continue stirring at -78.0 °C for 1 hour.

-

Allow the reaction system to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 50.0 mL of dilute 1M HCl solution.

-

Concentrate the reaction solution and extract the product with ether.

-

Wash the organic layer with water and dry over anhydrous Na₂SO₄.

-

Recrystallize the crude product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound (yield: 2.13 g, 66.0%).[3]

Synthesis via Grignard Reaction

An alternative synthetic route involves the use of 2-bromothiophene as a starting material. A carboxyl group can be introduced at the 3-position of the thiophene ring using a Grignard reagent. This process requires the formation of the Grignard reagent from 2-bromothiophene, which is then reacted with carbon dioxide, followed by hydrolysis to yield this compound. It is crucial to carry out the preparation of the Grignard reagent under anhydrous and oxygen-free conditions.[2]

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, agrochemicals, and organic electronics.[1] Its derivatives have been investigated for their potential as:

-

Anticancer Agents: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.[4]

-

Enzyme Inhibitors: Thiophene carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[5]

-

Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives are used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

-

Organic Electronics: The compound is explored for its potential in developing organic semiconductors for applications in flexible electronics and solar cells.[1]

Role in Signaling Pathways

Derivatives of this compound, particularly thiophene-3-carboxamides, have been shown to function as inhibitors of VEGFR-2.[4] VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels. This process is vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling events, thereby preventing the proliferation and migration of endothelial cells and ultimately suppressing tumor-induced angiogenesis.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-3-carboxamide derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-3-carboxamide derivative.

Safety Information

This compound is classified as an acute toxicant (oral) and can cause eye and skin irritation. Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.

| Hazard Class | Code |

| Acute toxicity, Oral | H302 |

| Skin sensitization | H317 |

| Eye irritation | H319 |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 3. This compound | 24287-95-4 [chemicalbook.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-thiophenecarboxylic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-3-thiophenecarboxylic acid, a versatile heterocyclic compound widely utilized in organic synthesis, pharmaceutical research, and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid featuring a bromine substituent, which enhances its reactivity as a building block for various biologically active molecules.[1] Its thiophene ring structure contributes to its stability and solubility characteristics.[1]

The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂S | [1][2] |

| Molecular Weight | 207.05 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder; Off-white to light yellow solid | [1][3] |

| Melting Point | 178-182 °C (lit.); 170-176 °C; 168-172 °C | [1][3][4] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted); Decomposes | [3][4] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | ~3.76 | [3] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [3] |

| CAS Number | 24287-95-4 | [1][2][4][5] |

Experimental Protocols

Detailed experimental methodologies for the determination of every physical property listed above are not consistently available in the cited literature. However, a general synthetic protocol for the preparation of this compound has been described.

Synthesis of this compound from 3-Thiophenecarboxylic Acid [4]

This procedure outlines the bromination of 3-thiophenecarboxylic acid at the 2-position of the thiophene ring.

-

Materials:

-

3-Thiophenecarboxylic acid (2.00 g, 15.6 mmol)

-

Anhydrous tetrahydrofuran (THF; 30 mL)

-

n-Butyllithium (2.50 M solution in hexane; 12.6 mL, 31.5 mmol)

-

Bromine (0.86 mL, 16.4 mmol)

-

1M HCl solution

-

Ether

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Add 3-thiophenecarboxylic acid and anhydrous THF to a pre-dried 100 mL round-bottom flask.

-

Cool the reaction system to -78.0 °C.

-

Slowly add the n-butyllithium solution dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture at -78.0 °C for 30 minutes.

-

Add bromine dropwise and continue stirring at -78.0 °C for 1 hour.

-

Allow the reaction system to slowly warm to room temperature.

-

Stir the mixture overnight.

-

Quench the reaction by adding 50.0 mL of 1M HCl solution.

-

Concentrate the reaction solution.

-

Extract the resulting mixture with ether and water.

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound.

-

-

Confirmation: The structure of the resulting product was confirmed by ¹H NMR spectroscopy.[4]

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.63-7.62 (d, J=5.8 Hz, 1H), 7.32-7.31 (d, J=5.8 Hz, 1H).[4]

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered hazardous.[5] Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazard Statements:

-

Precautionary Measures:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 24287-95-4 [sigmaaldrich.com]

- 3. This compound | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 4. This compound | 24287-95-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-Bromo-3-thiophenecarboxylic acid, a pivotal intermediate in organic synthesis and pharmaceutical research. Its unique molecular structure, combining a thiophene ring with a carboxylic acid and a bromine substituent, makes it a versatile building block for the development of a wide array of biologically active molecules and novel materials.[1] This guide consolidates key data, experimental protocols, and logical workflows to facilitate its application in research and development.

Molecular and Physicochemical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] The presence of the bromine atom and the carboxylic acid group on the thiophene ring enhances its reactivity, making it a valuable precursor for various synthetic transformations.[1]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₂S | [1][3] |

| Molecular Weight | 207.05 g/mol | [1][3] |

| CAS Number | 24287-95-4 | [1][3] |

| Melting Point | 170-182 °C | [1] |

| Purity (typical) | ≥ 97% | |

| Appearance | Light yellow crystalline powder | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from 3-thiophenecarboxylic acid. This protocol is based on established laboratory procedures.[3]

Materials:

-

3-thiophenecarboxylic acid

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (n-BuLi), 2.5 M in hexane

-

Bromine (Br₂)

-

1M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ether

-

Deionized Water

Procedure:

-

To a pre-oven-dried 100 mL round-bottom flask, add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL).

-

Cool the reaction system to -78 °C using a dry ice/acetone bath.

-

Under a nitrogen atmosphere, slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add bromine (0.86 mL, 16.4 mmol) dropwise to the mixture.

-

Continue stirring at -78 °C for 1 hour.

-

Allow the reaction system to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 50.0 mL of 1M HCl solution.

-

Concentrate the reaction solution under reduced pressure.

-

Extract the resulting mixture with ether and water.

-

Separate the organic layer and dry it with anhydrous Na₂SO₄.

-

Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound, providing a clear visual representation of the experimental workflow.

Applications in Research and Development

This compound is a versatile compound with applications in several areas of chemical and pharmaceutical research:

-

Synthetic Chemistry: It serves as a crucial intermediate in the synthesis of various thiophene derivatives, which are important for developing new materials and pharmaceuticals.[1]

-

Pharmaceutical Development: This compound is utilized in the creation of biologically active molecules. Its structure is often incorporated into drug candidates targeting a range of diseases due to its ability to modulate biological pathways.[1]

-

Materials Science: It is investigated for its potential in creating novel polymers and coatings that offer enhanced durability and chemical resistance.[1]

References

An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-thiophenecarboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural properties, conferred by the presence of a bromine atom and a carboxylic acid group on the thiophene ring, make it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its structure and systematic name. This compound is characterized by a five-membered thiophene ring, substituted at the second position with a bromine atom and at the third position with a carboxylic acid group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Other common synonyms include 2-bromo-3-carboxythiophene and 2-bromo-3-thenoic acid.[1]

The chemical structure can be represented in various ways:

-

SMILES (Simplified Molecular-Input Line-Entry System): OC(=O)c1ccsc1Br[2]

-

InChI (International Chemical Identifier): 1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. These properties are critical for its application in chemical synthesis and material science.

| Property | Value | Source |

| Molecular Weight | 207.05 g/mol | [1][2] |

| CAS Number | 24287-95-4 | [1][2] |

| Appearance | Off-white to light yellow solid/crystalline powder | [3][4] |

| Melting Point | 178-182 °C | [1][2] |

| Boiling Point (Predicted) | 313.2 ± 27.0 °C | [1] |

| pKa (Predicted) | ~3.76 | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [3] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, a common procedure utilized in organic chemistry laboratories.

Reaction Scheme

The synthesis involves the bromination of 3-thiophenecarboxylic acid.

Experimental Protocol

A general procedure for the synthesis of this compound from 3-thiophenecarboxylic acid is as follows:[5]

-

To a pre-dried 100 mL round-bottom flask, add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous tetrahydrofuran (THF; 30 mL).[5]

-

Cool the reaction system to -78.0 °C.[5]

-

Under a nitrogen atmosphere, slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise.[5]

-

Stir the reaction mixture at -78.0 °C for 30 minutes.[5]

-

Add bromine (0.86 mL, 16.4 mmol) dropwise and continue stirring at -78.0 °C for 1 hour.[5]

-

Slowly warm the reaction system to room temperature and stir overnight.[5]

-

Quench the reaction by adding a dilute 1M HCl solution (50.0 mL).[5]

-

Concentrate the reaction solution.[5]

-

Extract the resulting mixture with ether and water.[5]

-

Dry the organic layer with anhydrous Na₂SO₄.[5]

-

Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of this compound (2.13 g, 66.0% yield).[5]

-

Confirm the structure of the product using ¹H NMR spectroscopy.[5]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the carboxylic acid group. It serves as a precursor for more complex molecules with potential applications in various fields.

The following diagram illustrates the role of this compound as a building block in the synthesis of target molecules.

References

- 1. 24287-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-溴-3-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 24287-95-4 [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2-Bromo-3-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties of 2-Bromo-3-thiophenecarboxylic acid (CAS No: 24287-95-4), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. The focus is on its melting point and solubility, with standardized methodologies for their determination.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid whose unique thiophene ring structure and bromine substituent make it a valuable intermediate in organic synthesis.[1] It typically appears as an off-white to light yellow crystalline powder.[1][2]

Data Summary

The following tables summarize the reported physical and chemical properties of the compound.

-

Table 1: Identification and Structural Data

| Identifier | Value | Reference |

| CAS Number | 24287-95-4 | [1][3][4] |

| Molecular Formula | C₅H₃BrO₂S | [1][2] |

| Molecular Weight | 207.05 g/mol | [1][4][5] |

| Appearance | Light yellow crystalline powder | [1] |

-

Table 2: Melting Point Data

| Reported Melting Point (°C) | Source |

| 178-182 °C | [4][5] |

| 170-176 °C | [1] |

| 168-172 °C | [2] |

-

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Ethanol | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Experimental Protocols

While the precise conditions for the measurements cited above are not detailed in the source documents, the following sections describe standardized, widely accepted laboratory protocols for determining the melting point and solubility of a solid organic compound like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus. The apparatus is equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., a rapid ramp to ~15°C below the expected melting point, followed by a slow ramp of 1-2°C per minute).

-

Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

2.2. Qualitative Solubility Assessment

Solubility is a fundamental property that dictates a compound's utility in various applications, from reaction chemistry to formulation.

Methodology:

-

Solvent Selection: A panel of representative solvents is chosen (e.g., water, ethanol, dichloromethane, acetone, hexane).

-

Sample Preparation: A fixed amount of this compound (e.g., 10 mg) is weighed and placed into a series of clean, dry test tubes.

-

Solvent Addition: A specific volume of a solvent (e.g., 1 mL) is added to a test tube. This corresponds to a concentration of 10 mg/mL.

-

Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

-

Classification: The sample is visually inspected.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[2]

-

-

Iteration: The process is repeated for each selected solvent.

References

A Comprehensive Technical Guide to the Storage of 2-Bromo-3-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions for 2-Bromo-3-thiophenecarboxylic acid, a crucial building block in pharmaceutical research and organic synthesis. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy for research and development applications.

Optimal Storage Conditions

Proper storage of this compound is essential to prevent its degradation and maintain its chemical integrity. The primary recommended storage condition is in a cool, dry, and well-ventilated environment.

Temperature

While a definitive temperature range for this specific compound is not consistently published, safety data sheets for structurally similar compounds, such as 5-Bromo-2-thiophenecarboxylic acid, recommend refrigerated storage at 2-8°C . Storing this compound at elevated temperatures should be strictly avoided as it is sensitive to heat, which can lead to decomposition.[1]

Environmental Factors

To ensure long-term stability, this compound should be protected from several environmental factors:

-

Moisture: The compound should be stored in a dry place to prevent potential hydrolysis.

-

Light: Direct sunlight and other sources of UV radiation should be avoided as the compound is light-sensitive, which can catalyze degradation.[1] Containers should be opaque or stored in a dark location.

-

Air: While not explicitly stated to be air-sensitive in the reviewed literature, it is good practice to store the compound in tightly sealed containers to minimize contact with atmospheric oxygen and moisture.

Packaging

The compound should be stored in its original, tightly sealed container.[2] This prevents contamination and exposure to the aforementioned environmental factors.

Data Presentation: Summary of Storage Recommendations

The following table summarizes the key storage parameters for this compound based on available data and best practices for similar chemical entities.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability. |

| Humidity | Dry environment | To prevent potential hydrolysis of the carboxylic acid and bromo-substituent. |

| Light Exposure | Store in the dark; use opaque containers | To prevent photodegradation.[1] |

| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants.[2] |

| Ventilation | Store in a well-ventilated area | General safety practice for chemical storage. |

| Incompatible Materials | Strong oxidizing agents, strong bases | To avoid chemical reactions that could degrade the compound. |

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and logical flow for the proper storage and handling of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-thenoic Acid: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-thenoic acid, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and significant applications, presenting the information in a manner tailored for research and development professionals.

Core Properties of 2-Bromo-3-thenoic Acid

2-Bromo-3-thenoic acid, also known as 2-Bromo-3-thiophenecarboxylic acid, is a substituted thiophene derivative. Its chemical structure, featuring both a carboxylic acid and a bromine atom on the thiophene ring, makes it a versatile intermediate for a variety of chemical transformations. The bromine atom provides a reactive site for cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups such as esters and amides.

Physicochemical and Identification Data

A summary of the key quantitative data for 2-Bromo-3-thenoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 24287-95-4 | [1][2][3][4] |

| Molecular Formula | C₅H₃BrO₂S | [1][2][3][4] |

| Molecular Weight | 207.05 g/mol | [1][2][4][5] |

| Melting Point | 178-182 °C | [1][3][4][5] |

| Boiling Point | 313.2±27.0 °C (Predicted) | [1] |

| Density | 1.923±0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to tan crystalline powder | [1][2][3] |

| pKa | 3.0±0.20 (Predicted) | [1] |

| InChI Key | RVSXMPCELBYUSF-UHFFFAOYSA-N | [1][3] |

Synthesis of 2-Bromo-3-thenoic Acid

The most common and direct synthesis of 2-Bromo-3-thenoic acid involves the selective bromination of 3-thiophenecarboxylic acid. This electrophilic aromatic substitution reaction targets the activated C2 position of the thiophene ring.

Experimental Protocol: Bromination of 3-Thiophenecarboxylic Acid

This protocol details a representative method for the synthesis of 2-Bromo-3-thenoic acid.

Materials:

-

3-Thiophenecarboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Carbon tetrabromide (CBr₄)

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-thiophenecarboxylic acid (e.g., 3.00 g, 23.4 mmol) in anhydrous tetrahydrofuran (30 mL).[6]

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, slowly add a solution of lithium diisopropylamide (LDA) (e.g., 2.0 M solution, 23.5 mL, 46.8 mmol). Stir the resulting mixture at -78 °C for 1 hour.[6]

-

Bromination: In a separate flask, prepare a solution of carbon tetrabromide (CBr₄) (e.g., 7.77 g, 23.4 mmol) in anhydrous tetrahydrofuran (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.[6]

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour, and then continue stirring overnight.[7]

-

Work-up: Quench the reaction by carefully adding 1 M hydrochloric acid (50 mL).[7] Add ether (e.g., 250 mL) to the mixture and transfer to a separatory funnel.[6]

-

Extraction: Separate the layers and extract the aqueous layer with ether. Combine the organic layers.[6]

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6][7]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Recrystallize the crude solid from an ethanol-water mixture (e.g., 1:4 ratio) to yield pure 2-Bromo-3-thenoic acid as a crystalline solid.[6]

Applications in Research and Development

2-Bromo-3-thenoic acid is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a range of biologically active molecules.[2][8] The thiophene scaffold is a common motif in many pharmaceutical compounds, and this bromo-substituted derivative provides a convenient entry point for molecular elaboration.

-

Materials Science: In the field of materials science, 2-Bromo-3-thenoic acid and its derivatives are utilized in the synthesis of novel polymers and coatings.[2] These materials can exhibit enhanced durability and chemical resistance. It is also explored for its potential in organic electronics, contributing to advancements in organic semiconductors for applications in flexible electronics and solar cells.[2]

-

Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-3-thenoic acid from 3-thiophenecarboxylic acid.

References

- 1. This compound | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-Carboxythiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-carboxythiophene, also known as 2-bromo-3-thiophenecarboxylic acid, is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural arrangement, featuring a thiophene ring functionalized with both a bromine atom and a carboxylic acid group, renders it a highly versatile and valuable building block in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This combination of functionalities makes 2-bromo-3-carboxythiophene a key intermediate in the synthesis of a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides a comprehensive overview of its core characteristics, synthesis, and utility for professionals in research and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for 2-bromo-3-carboxythiophene are summarized below. These properties are crucial for its identification, handling, and application in synthetic chemistry.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 24287-95-4 | [2][4][5] |

| Molecular Formula | C₅H₃BrO₂S | [2][5] |

| Molecular Weight | 207.05 g/mol | [2][4][5] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 178-182 °C | [4][6] |

| Boiling Point (Predicted) | 313.2 ± 27.0 °C | [7] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.09 ± 0.10 | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane, methanol, and ether. | [1][7] |

| Storage | Store in a dark, dry place at room temperature or refrigerated (0-8 °C). | [2] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 13.02 (s, 1H, -COOH), 7.63-7.62 (d, J=5.8 Hz, 1H, Ar-H), 7.32-7.31 (d, J=5.8 Hz, 1H, Ar-H) | [6] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ (ppm): 163.2 (-COOH), 132.5, 130.7, 128.2, 119.0 (Thiophene carbons) | |

| Mass Spectrometry (ESI-MS) | m/z: 206.8 [M-H]⁻ |

Synthesis and Purification

2-Bromo-3-carboxythiophene is commonly synthesized from commercially available 3-thiophenecarboxylic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Thiophenecarboxylic Acid

This procedure involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by bromination.

Materials:

-

3-Thiophenecarboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Bromine (Br₂)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL) to a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.[6]

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.[6]

-

Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.[6]

-

Add bromine (0.86 mL, 16.4 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional hour.[6]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[6]

-

Quench the reaction by carefully adding 50 mL of 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a water/ether mixture to obtain 2-bromo-3-carboxythiophene as pale yellow, needle-like crystals.[6]

Synthesis Workflow Diagram

Key Chemical Transformations

2-Bromo-3-carboxythiophene is a versatile substrate for a variety of chemical reactions, primarily leveraging the reactivity of the C-Br bond and the carboxylic acid group.

Fischer-Tropsch Esterification

The carboxylic acid functionality can be readily converted to an ester via acid-catalyzed esterification with an alcohol.

Representative Protocol:

-

In a round-bottom flask, dissolve 2-bromo-3-carboxythiophene (1.0 equiv) in an excess of the desired alcohol (e.g., ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops).[8]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.

Suzuki Cross-Coupling

The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This is a powerful method for synthesizing biaryl structures.

Representative Protocol:

-

To a flame-dried flask, add 2-bromo-3-carboxythiophene (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 equiv).[9]

-

Seal the flask and purge with an inert gas (e.g., Argon).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).[9]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.[9]

-

Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-aryl-3-carboxythiophene derivative.

Logical Relationship Diagram

Applications in Drug Discovery and Signaling Pathways

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and 2-bromo-3-carboxythiophene serves as a crucial starting material for the synthesis of biologically active molecules.[3] Derivatives have been investigated for various therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1][10]

One notable area of interest is the development of phosphodiesterase 5 (PDE5) inhibitors. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation. Inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation. This mechanism is the basis for drugs used to treat erectile dysfunction and pulmonary hypertension.[11][12] 2-Bromo-3-carboxythiophene has been identified as a scaffold for potent and selective PDE5 inhibitors.[9]

Signaling Pathway: PDE5 Inhibition

The diagram below illustrates the nitric oxide (NO)/cGMP signaling pathway and the mechanism of action for a PDE5 inhibitor derived from the 2-bromo-3-carboxythiophene scaffold.

Conclusion

2-Bromo-3-carboxythiophene is a fundamentally important heterocyclic compound with broad utility in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, making it an ideal scaffold for building molecular complexity. The data and protocols presented in this guide underscore its significance as a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science, enabling the development of novel compounds with tailored properties and biological activities.

References

- 1. This compound | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. This compound | 24287-95-4 [chemicalbook.com]

- 5. 2-溴-3-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 3-Bromothiophene-2-carboxylic acid CAS#: 7311-64-0 [chemicalbook.com]

- 8. uakron.edu [uakron.edu]

- 9. benchchem.com [benchchem.com]

- 10. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-3-thiophenecarboxylic Acid: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-Bromo-3-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 3-thiophenecarboxylic acid. Three distinct synthetic methodologies are presented: direct bromination using molecular bromine, bromination via a lithiated intermediate, and direct bromination with N-bromosuccinimide. This guide offers a comparative analysis of these methods, enabling researchers to select the most suitable approach based on factors such as yield, reaction conditions, and safety considerations. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the general synthetic workflow are included to facilitate practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional organic materials. The presence of the bromine atom at the 2-position and the carboxylic acid at the 3-position of the thiophene ring provides two orthogonal handles for further chemical modifications, making it a versatile scaffold in drug discovery and organic electronics. The regioselective synthesis of this compound from 3-thiophenecarboxylic acid is a critical step in many synthetic routes. This application note details and compares three common methods for this transformation, providing researchers with the necessary information to reproduce these procedures efficiently and safely.

Comparative Data of Synthetic Protocols

| Parameter | Protocol 1: Direct Bromination with Br₂ | Protocol 2: Lithiation and Bromination | Protocol 3: Direct Bromination with NBS |

| Brominating Agent | Bromine (Br₂) | n-Butyllithium (n-BuLi) / Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid | Tetrahydrofuran (THF) | Chloroform (CHCl₃) / Trifluoroacetic acid (TFA) |

| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |

| Reaction Time | 4 hours | ~2 hours | 20 hours |

| Yield | 75% (for 5-bromo isomer) | 66% | Not explicitly reported for this substrate |

| Key Considerations | Handles corrosive and toxic bromine.[1] | Requires anhydrous conditions and handling of pyrophoric n-BuLi. | Milder brominating agent, but may require longer reaction times. |

Experimental Protocols

Protocol 1: Direct Bromination with Bromine (Br₂)

This protocol describes the direct bromination of 3-thiophenecarboxylic acid using molecular bromine in acetic acid. It is important to note that this method has been reported to yield the 5-bromo isomer as the major product.[1]

Materials:

-

3-thiophenecarboxylic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ice water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a fume hood, dissolve 3.00 g (23.4 mmol) of 3-thiophenecarboxylic acid in 30 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a solution of 4.12 g (25.8 mmol, 1.1 equivalents) of bromine in 10 mL of glacial acetic acid to the stirred solution at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Pour the reaction mixture into a beaker containing ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with cold water.

-

Recrystallize the crude product from water to obtain the brominated thiophenecarboxylic acid.

Protocol 2: Synthesis via Lithiation and Bromination

This method involves the deprotonation of 3-thiophenecarboxylic acid at a low temperature using a strong base, followed by quenching with a bromine source. This approach offers regioselective bromination at the 2-position.

Materials:

-

3-thiophenecarboxylic acid

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Bromine (Br₂)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2.00 g (15.6 mmol) of 3-thiophenecarboxylic acid and 30 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 12.6 mL (31.5 mmol, 2.0 equivalents) of 2.5 M n-butyllithium in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add 0.86 mL (16.4 mmol, 1.05 equivalents) of bromine dropwise to the reaction mixture.

-

Continue stirring for 1 hour at -78 °C, then allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 50.0 mL of 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a water/ether mixture to yield this compound as faint yellow needles.[2]

Protocol 3: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol is an adaptation for the direct bromination of 3-thiophenecarboxylic acid using the milder brominating agent, N-bromosuccinimide.

Materials:

-

3-thiophenecarboxylic acid

-

Chloroform (CHCl₃)

-

Trifluoroacetic acid (TFA)

-

N-Bromosuccinimide (NBS)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-thiophenecarboxylic acid (1.0 equivalent) in a mixture of chloroform and a catalytic amount of trifluoroacetic acid.

-

Protect the reaction mixture from light.

-

Add N-bromosuccinimide (1.1 to 2.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 16-20 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with chloroform.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Synthetic Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through several methods, each with its own advantages and disadvantages. Direct bromination with Br₂ is a straightforward approach, though it may lead to mixtures of isomers. The lithiation-based method provides excellent regioselectivity for the desired 2-bromo product but requires stringent anhydrous conditions and the handling of pyrophoric reagents. The use of NBS offers a milder alternative, although reaction times may be longer. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available laboratory infrastructure. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

Application Note: Synthesis of Thiophene-2-Carboxylic Acid via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organometallic chemistry, providing a robust method for the formation of carbon-carbon bonds. This protocol details the synthesis of thiophene-2-carboxylic acid, a valuable building block in the development of pharmaceuticals and fine chemicals, from 2-bromothiophene. The process involves two key stages: the formation of an organomagnesium halide (a Grignard reagent) and its subsequent carboxylation using carbon dioxide. Thiophene-2-carboxylic acid and its derivatives are crucial intermediates in the synthesis of various bioactive molecules. This method is highly effective but requires strict anhydrous (moisture-free) and anaerobic (oxygen-free) conditions to prevent the reactive Grignard reagent from being quenched.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. First, 2-bromothiophene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2-thienylmagnesium bromide. Second, this Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (commonly used in its solid form, "dry ice"). This forms a magnesium carboxylate salt. Finally, acidic workup protonates the salt to yield the final product, thiophene-2-carboxylic acid.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of thiophene-2-carboxylic acid.

Materials and Equipment

-

Reagents: 2-bromothiophene (C₄H₃BrS), magnesium turnings, iodine (for activation), anhydrous tetrahydrofuran (THF) or diethyl ether, solid carbon dioxide (dry ice), hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium hydroxide (NaOH), diethyl ether (for extraction), anhydrous magnesium sulfate or sodium sulfate (for drying).

-

Equipment: Three-necked round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, beaker, glassware for recrystallization.

Procedure

Step 1: Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to remove all traces of moisture.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon gas to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.[2]

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until violet iodine vapor is observed. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small volume of anhydrous THF or diethyl ether, enough to just cover the magnesium turnings.[3] Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the 2-bromothiophene solution to the magnesium suspension. The reaction is indicated by a gentle bubbling and a gray coloration of the solution.[2] Gentle warming may be necessary to initiate the reaction.[4]

-

Grignard Formation: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, continue stirring the mixture. The reaction can be stirred for several hours or until most of the magnesium has been consumed.[2][4] Heating under reflux may be required to ensure complete reaction.[4]

Step 2: Carboxylation with Carbon Dioxide

-

Preparation: In a separate large beaker, place a significant excess of crushed dry ice.

-

Reaction: Cool the prepared Grignard reagent to 0-5°C using an ice bath.[4] Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[5] Alternatively, the reaction can be cooled to a low temperature (e.g., -10°C to -40°C) and CO₂ gas can be bubbled through the solution.[6] A thick, white precipitate of the magnesium salt will form.

-

Evaporation: Allow the excess carbon dioxide to sublime, and let the reaction mixture slowly warm to room temperature.

Step 3: Work-up and Purification

-

Hydrolysis: Slowly add a cold, dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[3] Continue adding acid until the solution is acidic (test with pH paper) and all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous phase multiple times with diethyl ether.[3]

-

Base Wash: Combine the organic extracts and wash them with a dilute solution of sodium hydroxide. The thiophene-2-carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic organic impurities behind.[3][4]

-

Acidification: Separate the layers. Cool the aqueous basic layer in an ice bath and re-acidify it with concentrated HCl until a precipitate (the desired carboxylic acid) forms.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure thiophene-2-carboxylic acid.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the Grignard synthesis of thiophene-2-carboxylic acid and related reactions. Yields can be variable and are highly dependent on maintaining anhydrous conditions.[1]

| Parameter | Value / Condition | Reference / Note |

| Reactants | 2-Bromothiophene, Magnesium, CO₂ | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [2][4] |

| Reactant Ratio | Mg: 1.05 - 1.1 eq.; 2-Bromothiophene: 1.0 eq.; CO₂: Excess | General Grignard Protocol |

| Grignard Formation Temp. | Room Temperature to Reflux (approx. 40-65°C) | [4][8] |

| Grignard Formation Time | 3-4 hours | [4][8] |

| Carboxylation Temp. | -78°C (dry ice) to 0°C | [5][6] |

| Work-up | Acidic Hydrolysis (e.g., HCl, H₂SO₄) | [3][4] |

| Purification | Extraction and Recrystallization | [3] |

| Typical Yield | 60-80% | Highly dependent on conditions |

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of thiophene-2-carboxylic acid.

Caption: Experimental workflow for the synthesis of thiophene-2-carboxylic acid.

References

- 1. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 2-Bromo-3-thiophenecarboxylic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-thiophenecarboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiophene motif is a common scaffold in a variety of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions to generate 2-aryl-3-thiophenecarboxylic acids, which are valuable precursors for the development of novel therapeutics.

The Suzuki coupling offers a robust method for creating diverse libraries of substituted thiophenes for screening in drug discovery programs. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

General Considerations for Suzuki Coupling of this compound

The presence of the free carboxylic acid group on the thiophene ring introduces a key consideration for the Suzuki coupling reaction. The acidic proton can react with the basic conditions typically required for the reaction, potentially leading to side reactions or reduced yields. Two primary strategies can be employed to address this:

-

Direct Coupling of the Free Acid: This approach is more atom-economical but requires careful selection of the base to minimize interference from the carboxylic acid. Weaker bases are generally preferred.

-

Protection/Deprotection Strategy: The carboxylic acid can be protected, typically as an ester, prior to the Suzuki coupling. Following the C-C bond formation, the ester is hydrolyzed to yield the desired carboxylic acid product. This multi-step process is often more robust and can lead to higher overall yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. While specific data for the direct coupling of this compound is limited in the literature, the presented data from closely related substrates provides a strong indication of expected outcomes.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | 5-Aryl-2-bromo-3-hexylthiophene |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 | 5-Aryl-2-bromo-3-hexylthiophene |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 78 | Ester of 5-bromothiophene-2-carboxylate |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 | 2-Bromopyridine derivative |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 | 2,5-Dibromo-3-hexylthiophene |

Note: The yields and conditions presented are for analogous reactions and should be considered as a starting point for optimization for the specific coupling of this compound.

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of this compound

This protocol outlines a general procedure for the direct coupling of this compound with an arylboronic acid. Optimization of the base, catalyst, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling via an Ester Intermediate (Protection/Deprotection)

This three-step protocol involves the initial protection of the carboxylic acid as a methyl or ethyl ester, followed by the Suzuki coupling, and subsequent hydrolysis to yield the final product.

Step 1: Esterification of this compound

-

Dissolve this compound in an excess of methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated NaHCO₃ solution and extract the ester with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary.

Step 2: Suzuki Coupling of the Ester

-

Follow the general procedure outlined in Protocol 1, using the methyl or ethyl 2-bromo-3-thiophenecarboxylate as the starting material. A wider range of bases can be used in this case as the acidic proton is absent.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified 2-aryl-3-thiophenecarboxylate ester in a mixture of THF and water.

-

Add an excess of a base (e.g., LiOH or NaOH).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of ~2-3.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final 2-aryl-3-thiophenecarboxylic acid.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the direct Suzuki coupling of this compound.

Caption: Workflow for the Suzuki coupling via an ester intermediate.

Signaling Pathway Diagram

Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the Fat Mass and Obesity-associated (FTO) protein, an RNA demethylase.[1] FTO plays a crucial role in post-transcriptional gene regulation by removing the methyl group from N⁶-methyladenosine (m⁶A) on mRNA. In certain cancers, such as acute myeloid leukemia (AML), FTO is overexpressed and promotes oncogenesis by reducing m⁶A levels in the transcripts of key oncogenes like MYC and CEBPA, leading to their increased stability and translation. Inhibition of FTO by compounds derived from 2-aryl-3-thiophenecarboxylic acids can restore m⁶A levels, leading to the degradation of these oncogenic transcripts and subsequent anti-leukemic effects.

Caption: Inhibition of the FTO signaling pathway by 2-aryl-3-thiophenecarboxylic acid derivatives.

References

2-Bromo-3-thiophenecarboxylic Acid: A Versatile Building Block for High-Performance Organic Semiconductors

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-3-thiophenecarboxylic acid is a pivotal building block in the synthesis of advanced organic semiconductor materials. Its unique molecular structure, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile carboxylic acid group, allows for the strategic design and synthesis of novel conjugated polymers and small molecules. These materials are at the forefront of innovations in flexible electronics, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom serves as a handle for various cross-coupling reactions, enabling the extension of the conjugated system, while the carboxylic acid group can be modified to fine-tune solubility, energy levels, and intermolecular interactions of the resulting semiconductor.

Applications in Organic Electronics

Organic semiconductors derived from this compound have demonstrated significant potential in a range of electronic applications:

-

Organic Field-Effect Transistors (OFETs): The tailored structure of polymers incorporating this building block allows for the creation of semiconducting channels with high charge carrier mobilities and excellent on/off ratios, essential for the development of flexible and transparent transistors.

-

Organic Photovoltaics (OPVs): The ability to engineer the energy levels (HOMO and LUMO) of the resulting polymers is crucial for efficient charge separation and transport in solar cells. The introduction of a carboxylate group at the 3-position of the thiophene ring has been shown to significantly improve the open-circuit voltage (Voc) of OPV devices.[1]

-

Organic Light-Emitting Diodes (OLEDs): The unique electrical and optical properties of materials synthesized from this precursor contribute to the development of efficient and stable emissive layers in OLEDs.

Data Presentation: Performance of a Representative Copolymer

The following table summarizes the performance of a representative donor-acceptor copolymer (P2) for polymer solar cells, which incorporates a thiophene-3-carboxylate moiety to enhance photovoltaic properties.[1]

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 9.26% |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current (Jsc) | Not Specified |

| Fill Factor (FF) | Not Specified |

| Highest Occupied Molecular Orbital (HOMO) | -5.65 eV |

| Optical Band Gap | ~1.75 eV |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a thiophene-based copolymer for organic semiconductor applications, starting from the synthesis of this compound.

Protocol 1: Synthesis of this compound[2]

Materials:

-

Thiophene-3-carboxylic acid

-

Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Carbon tetrabromide (CBr4)

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Magnesium sulfate (MgSO4)

-

Ethanol

Procedure:

-

A solution of thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of THF is cooled to -78°C under an argon atmosphere.

-

Slowly add 2 M LDA in THF (23.5 mL, 46.8 mmol) to the solution and stir at -78°C for 1 hour.

-

Add a solution of CBr4 (7.77 g, 23.4 mmol) in 20 mL of THF.

-

Allow the solution to warm to room temperature over 1 hour.

-

Acidify the reaction mixture with 1 M HCl and add 250 mL of ether.

-

Separate the aqueous layer and extract it with ether.

-

Combine the organic layers, wash with water, and dry over MgSO4.

-

Concentrate the solution to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water mixture (1:4) to yield 2-bromothiophene-3-carboxylic acid as a gray crystalline solid (2.52 g, 52%).

Protocol 2: Esterification of this compound[2]

Materials:

-

This compound

-

2-Ethylhexyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (2.00 g, 9.66 mmol), DCC (1.00 g, 4.83 mmol), and DMAP (0.30 g, 2.41 mmol) in 10 mL of dry CH2Cl2, slowly add 2-ethylhexyl alcohol (1.26 g, 9.66 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Wash the organic layer with water and dry over anhydrous MgSO4.

-

Purify the product to obtain Ethylhexyl 2-bromo-3-thiophenecarboxylate.

Protocol 3: Stille Copolymerization[3]

Materials:

-

Ethylhexyl 2-bromo-3-thiophenecarboxylate (Monomer A)

-

A distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Toluene

-

Methanol

Procedure:

-

In a reaction flask, dissolve Monomer A, Monomer B, and the palladium catalyst in toluene.

-

Reflux the mixture at 105°C for 48 hours under an argon atmosphere.

-

After cooling, precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Further purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.

Visualizations

Caption: Synthetic workflow for an organic semiconductor device.

References

Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 2-Bromo-3-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer compounds derived from 2-Bromo-3-thiophenecarboxylic acid. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] The thiophene scaffold serves as a versatile building block for the design of novel therapeutic agents. Specifically, this compound is a valuable starting material for synthesizing a variety of derivatives, such as carboxamides and chalcones, which have shown promise as anticancer agents. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms of action.[2][3]

Key Synthetic Strategies

Two primary synthetic routes for deriving anticancer compounds from this compound and its close derivatives are highlighted:

-

Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide. This is a common strategy in drug discovery to introduce diverse functional groups and modulate the pharmacological properties of the parent molecule.

-

Suzuki Coupling and Subsequent Chalcone Formation: The bromo-substituent on the thiophene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. The resulting intermediates can be further modified, for instance, by conversion into chalcones, which are known for their anticancer activities.[4]

Experimental Protocols

Protocol 1: Synthesis of Thiophene Carboxamides